2,2-Difluoro-1,3-dithiane
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Overview
Description
2,2-Difluoro-1,3-dithiane is an organosulfur compound characterized by the presence of two fluorine atoms and a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-dithiane can be synthesized through the fluorination of 1,3-dithiane derivatives. One common method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃), resulting in the formation of 1,1-difluoromethyl alkanes . The reaction proceeds efficiently with primary alkyl halides, although the yield may be lower with secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using reagents such as bromine trifluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to other sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1,3-dithiane exerts its effects involves the interaction of its fluorine atoms and sulfur-containing ring with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo various chemical transformations. These interactions and transformations are crucial for the compound’s reactivity and applications.
Comparison with Similar Compounds
1,3-Dithiane: A related compound without fluorine atoms, commonly used as a protecting group for carbonyl compounds.
2,2,4,4-Tetrafluoro-1,3-dithietane: Another fluorinated dithiane derivative with different fluorine atom positions.
Uniqueness: 2,2-Difluoro-1,3-dithiane is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other dithiane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and other fields.
Properties
Molecular Formula |
C4H6F2S2 |
---|---|
Molecular Weight |
156.2 g/mol |
IUPAC Name |
2,2-difluoro-1,3-dithiane |
InChI |
InChI=1S/C4H6F2S2/c5-4(6)7-2-1-3-8-4/h1-3H2 |
InChI Key |
SXVGIBCAOZBBIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)(F)F |
Origin of Product |
United States |
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